molecular formula C9H8BrNO B2579447 2-(4-Bromophenyl)-3-hydroxypropanenitrile CAS No. 123654-61-5

2-(4-Bromophenyl)-3-hydroxypropanenitrile

Cat. No. B2579447
CAS RN: 123654-61-5
M. Wt: 226.073
InChI Key: YESFFTQXAPAXNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-3-hydroxypropanenitrile, or 4-bromo-2H-benzopyran-3-ol, is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless crystalline solid that is soluble in water and organic solvents. The compound has a wide range of uses in the laboratory, including as a reagent in synthetic organic chemistry, as a starting material for the synthesis of several other compounds, and as an inhibitor of enzymes. It has also been used to study the biochemical and physiological effects of certain drugs and to investigate the mechanism of action of certain drugs.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Amino Alcohols : A study conducted by Isakhanyan, Gevorgyan, and Panosyan (2008) demonstrated the synthesis of tertiary amino alcohols, including 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides, by reacting 1-(4-bromophenyl)-3-morpholino-2-phenylpropan-1-one with Grignard compounds. These products can be viewed as Trihexyphenidyl analogs (Isakhanyan, Gevorgyan, & Panosyan, 2008).

Environmental and Health Implications

  • Oxidation in Water Treatment : Jiang et al. (2014) explored the oxidation kinetics of bromophenols (BrPs) during water treatment with potassium permanganate. The study found that these BrPs, including 2-bromophenol, react with Mn(VII) and can lead to the formation of brominated polymeric products, which could have altered toxicological effects compared to their precursors (Jiang et al., 2014).

Biological and Pharmacological Activities

  • Anticancer Activities : Guo et al. (2018) synthesized a novel bromophenol derivative, BOS-102, and found it to have significant anticancer activities on human lung cancer cell lines. The compound induced cell cycle arrest and apoptosis in these cells, mediated by the reactive oxygen species (ROS)-dependent PI3K/Akt and MAPK signaling pathways (Guo et al., 2018).
  • Antioxidant Properties : Olsen et al. (2013) investigated the antioxidant activity of bromophenols isolated from the red alga Vertebrata lanosa. These compounds exhibited potent activity in biochemical and cellular antioxidant assays, highlighting their potential as antioxidants (Olsen et al., 2013).

Other Applications

  • Antimicrobial Activities : Zhao et al. (2012) designed and synthesized 1,2,3-triazole derivatives incorporating bromophenol groups, demonstrating their potent antimicrobial activities against various microorganisms. This study provides valuable insights for future antimicrobial research (Zhao et al., 2012).

properties

IUPAC Name

2-(4-bromophenyl)-3-hydroxypropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8,12H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESFFTQXAPAXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 87 g (0.29 mol) 3-cyano-3-(4-bromophenyl)-2-ketopropionic acid ethyl ester, 44 ml 38% formaldehyde and 180 ml water are added dropwise within 1 hour and with stirring, at a temperature of 10°-15°, a solution of 26 g Na2CO3 in 85 ml water. The mixture is stirred further for 17 hours at room temperature and then three times extracted with 200 ml diethylether. The ether solution is washed with water, dried, evaporated and the residue kept for one hour at 60° under high vacuum. The oily residue (title compound) is chromatographed over a silica gel column with CH2Cl2 /CH3OH 97:3, Rf=0.4.
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Name
Quantity
85 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.